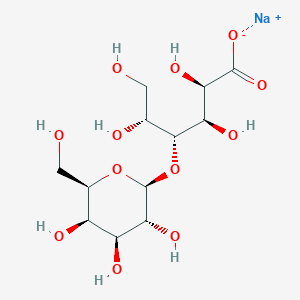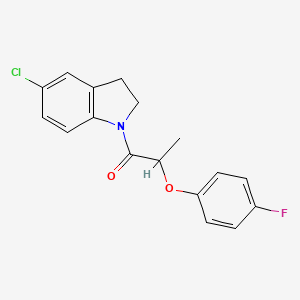![molecular formula C17H20N2O3 B2936129 Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2109020-37-1](/img/structure/B2936129.png)
Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic compound. It’s part of the 8-azabicyclo[3.2.1]octanes family . The compound is related to Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
Synthesis Analysis
The synthesis of related 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method involves the use of a rhodium(II) complex/chiral Lewis acid binary system .Molecular Structure Analysis
The molecular structure of the compound is complex. It’s related to Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate .Chemical Reactions Analysis
The compound is likely to undergo chemical reactions similar to those of its related compounds. For instance, 8-azabicyclo[3.2.1]octanes have been synthesized via asymmetric 1,3-dipolar cycloadditions .Scientific Research Applications
Synthesis and Structural Studies
Research has demonstrated the synthesis and structural characterization of compounds closely related to Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. For instance, Diez et al. (1991) synthesized a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and studied their conformations using IR, NMR spectroscopy, and X-ray diffraction, highlighting the stereoelectronic effects influencing their structures (Diez et al., 1991).
Molecular Scaffolding and Drug Design
Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids as conformationally constrained dipeptide isosteres, showcasing a novel class of molecules with potential applications in drug design (Guarna et al., 1999).
Pharmacology and Therapeutic Agents
Kim et al. (2003) synthesized a series of 8-substituted-3-azabicyclo[3.2.1]octanes as dopamine uptake inhibitors, exploring their potential as site-specific treatment agents for cocaine abuse, indicating the therapeutic applications of structurally similar compounds (Kim et al., 2003).
Novel Synthetic Methods and Applications
Mao et al. (2014) presented a novel method for the enantioselective synthesis of tropane alkaloids, employing hydroxylated 8-azabicyclo[3,2,1]octan-3-ones as key intermediates, demonstrating the versatility of these compounds in synthetic organic chemistry (Mao et al., 2014).
properties
IUPAC Name |
benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-9-8-17(21)10-14-6-7-15(11-17)19(14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14-15,21H,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCKHBOCBTHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)(CC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)
![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)

![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)





![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)
